N,4-bis(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
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Properties
IUPAC Name |
N,4-bis(4-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O2/c1-10-15(17(24)22-14-8-6-13(20)7-9-14)16(23-18(25)21-10)11-2-4-12(19)5-3-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWMPQXAFKHECJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,4-bis(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a tetrahydropyrimidine core with two 4-chlorophenyl substituents and a methyl group at the 6-position, along with a carboxamide functional group. This unique arrangement enhances its chemical reactivity and biological efficacy. The molecular formula is with a molecular weight of approximately 366.22 g/mol.
Antiinflammatory and Analgesic Properties
Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. The presence of chlorophenyl groups is believed to enhance its interaction with biological targets involved in inflammation pathways. In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating conditions characterized by chronic inflammation.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. It has been reported to exhibit inhibitory effects on various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, the compound demonstrated cytotoxicity against human cancer cells in vitro, leading to decreased cell viability and increased apoptotic markers .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Topoisomerase Inhibition : The compound has been identified as a potential inhibitor of topoisomerase II , an enzyme crucial for DNA replication and repair. Inhibition of this enzyme can lead to DNA damage and subsequent cancer cell death .
- Anti-apoptotic Pathways : By modulating signaling pathways associated with apoptosis, such as the NF-kB pathway, the compound may enhance apoptotic processes in cancer cells while suppressing inflammatory responses.
Case Studies
Several case studies provide insight into the effectiveness of this compound:
| Study | Findings | Cell Lines Tested |
|---|---|---|
| Skok et al., 2023 | Identified as a potent inhibitor of TopoIIα; induced apoptosis in prostate cancer cells | PCa cell lines |
| Jiang et al., 2023 | Showed significant cytotoxicity against hepatocarcinoma cells; increased ROS levels leading to apoptosis | SMMC-7721 and HepG2 |
| Matias-Barrios et al., 2023 | Enhanced solubility and metabolic stability; retained TopoII inhibitory activities | Various cancer cell lines |
Q & A
Q. What are the common synthetic routes for N,4-bis(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?
The compound is typically synthesized via acid-catalyzed cyclocondensation reactions. Key steps include:
- Starting materials : Substituted benzaldehydes (e.g., 4-chlorobenzaldehyde), urea derivatives, and β-keto esters or carboxamides.
- Reagents : Catalysts like acetic acid or HCl, and solvents such as ethanol or acetone for optimal cyclization .
- Reaction conditions : Heating under reflux (60–80°C) for 6–12 hours to form the tetrahydropyrimidine ring. Purification via recrystallization or column chromatography is recommended .
Q. Which characterization techniques are critical for confirming the structure of this compound?
- NMR spectroscopy : H and C NMR verify substituent positions and ring structure (e.g., NH protons at δ 8–10 ppm, aromatic protons at δ 7–8 ppm) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peak at m/z 428.1) .
- FT-IR : Peaks at ~1700 cm (C=O stretch) and ~3300 cm (N-H stretch) validate functional groups .
Q. How is initial biological screening conducted for this compound?
- Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) and fungi .
- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Dose-response studies : Concentrations ranging from 1–100 µM to determine efficacy thresholds .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, improving cyclization efficiency .
- Catalyst screening : Lewis acids (e.g., ZnCl) or microwave-assisted synthesis reduce reaction time (1–3 hours) and increase yields by 15–20% .
- Temperature control : Stepwise heating (40°C → 80°C) minimizes side reactions like decarboxylation .
Q. What role does X-ray crystallography play in structural validation?
Single-crystal X-ray studies resolve:
- Bond lengths/angles : C=O (1.21–1.23 Å), C-N (1.33–1.35 Å), and dihedral angles (e.g., 85–90° for aromatic rings) .
- Packing interactions : Hydrogen bonds (N-H···O) stabilize the crystal lattice, confirmed via R factors < 0.05 .
- Disorder analysis : Thermal ellipsoid models identify dynamic substituent orientations (e.g., methyl groups) .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Substituent variation : Replacing 4-chlorophenyl with electron-withdrawing groups (e.g., -CF) enhances antimicrobial activity (2–4x lower MIC) .
- Ring modification : Thioxo (C=S) analogs show improved kinase inhibition (IC < 1 µM) compared to oxo derivatives .
- Bioisosteric replacement : Piperidine instead of tetrahydropyrimidine alters solubility and bioavailability .
Q. How to resolve contradictions in reported bioactivity data?
- Purity validation : Use HPLC (≥98% purity) to exclude impurities skewing results .
- Assay standardization : Replicate studies under identical conditions (e.g., pH 7.4, 37°C) .
- Mechanistic studies : Target-specific assays (e.g., enzyme inhibition) clarify off-target effects .
Q. What computational methods predict this compound’s pharmacokinetic properties?
- Molecular docking : AutoDock Vina identifies binding modes to targets like DHFR (ΔG < -8 kcal/mol) .
- ADMET prediction : SwissADME estimates logP (~3.5) and bioavailability (≥30%), guiding lead optimization .
- DFT calculations : HOMO-LUMO gaps (~4 eV) correlate with redox stability in biological environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
